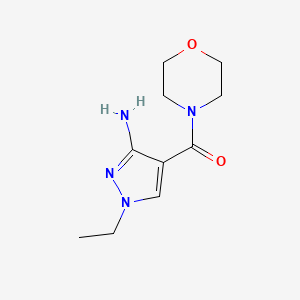![molecular formula C10H15N5 B11734450 N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-Pyrazol-5-yl)nicotinamide derivatives
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
- 5-Amino-pyrazoles
Uniqueness
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C10H15N5 |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-3-15-9(4-6-12-15)8-11-10-5-7-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13) |
Clé InChI |
VWVXAKPCSQQKOF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)CNC2=NN(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


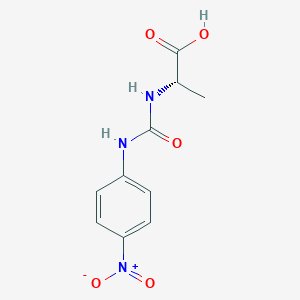
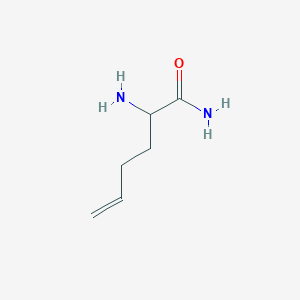

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734387.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734394.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)
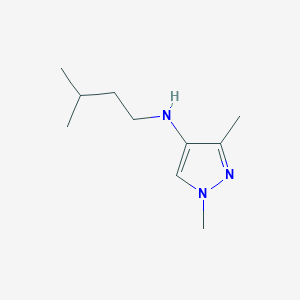
![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)

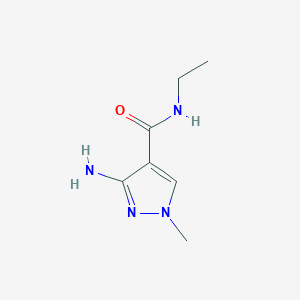
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)
![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
